molecular formula C9H6FN B121766 4-Fluoroquinoline CAS No. 394-70-7

4-Fluoroquinoline

Cat. No. B121766
CAS RN: 394-70-7
M. Wt: 147.15 g/mol
InChI Key: IZCUJTLKJPQFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroquinoline is a class of synthetic broad-spectrum antibacterial agents that have gained significant attention due to their potent activity against a variety of gram-negative and gram-positive bacteria. These compounds, often referred to as fluoroquinolones, have been the subject of extensive research due to their effectiveness in treating bacterial infections and their potential use in medical imaging and as antimalarial agents .

Synthesis Analysis

The synthesis of 4-fluoroquinolines and their derivatives has been explored through various methods. One approach involves the silver-catalyzed intramolecular oxidative aminofluorination of alkynes, which is an efficient method for synthesizing various 4-fluoroisoquinolines and related structures . Another method includes the synthesis of fluoroalkylated γ-lactams derived from 4-aminoquinoline, which have shown potent antimalarial properties . Additionally, a practical and scalable route has been developed for synthesizing halogenated 4-fluoroquinolines, which are key building blocks for antibiotics . Moreover, a one-pot synthesis approach has been reported for creating 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and related compounds using a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

The molecular structure of 4-fluoroquinolines is characterized by the presence of a fluorine atom at the 4-position of the quinoline ring. This structural feature is crucial for the biological activity of these compounds. The fluorine atom is a key directing group for further functionalization, as seen in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, which are evaluated as NK-3 receptor ligands . The presence of fluorine also influences the regioselectivity in the synthesis of fluoroalkylated isoquinolinones .

Chemical Reactions Analysis

4-Fluoroquinolines undergo various chemical reactions that are essential for their biological activity and for the synthesis of more complex derivatives. For instance, the lithiation reaction directed by the fluorine atom allows for the introduction of iodine into the quinoline ring, which is a key step in the synthesis of NK-3 receptor ligands . The C-H activation/annulation reaction with fluoroalkylated alkynes catalyzed by cobalt is another example, leading to the formation of fluoroalkylated isoquinolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoroquinolines are influenced by the presence of fluorine, which increases the lipophilicity and often enhances the biological activity of these compounds. For example, the introduction of a fluorine atom in place of the 4'-hydroxy group in amodiaquine analogues has led to compounds with potent antimalarial activity and an acceptable safety profile . The stability of these compounds under physiological conditions is also an important consideration, as demonstrated by the stability of fluoroalkylated γ-lactams derived from 4-aminoquinoline . Additionally, the synthesis of fluorinated 4-hydroxyquinolinones via microwave-enhanced methods has shown promising phototoxic and cytotoxic activities against various cell lines, highlighting the importance of fluorine in the pharmacological activity of these compounds .

Scientific Research Applications

Antibacterial Properties and Mechanisms

4-Fluoroquinoline derivatives, known as fluoroquinolones, are notable for their broad antibacterial activity. They primarily target DNA gyrase, an essential bacterial enzyme, thus controlling systemic infections caused by selected bacteria (Wolfson & Hooper, 1985). Some fluoroquinolines exhibit antifungal activity, as evidenced by moxifloxacin's action on Candida albicans, where it inhibits yeast to hyphal morphogenesis and arrests the cell cycle (Jadhav et al., 2017).

Antimalarial Activity and Pharmacology

This compound derivatives have been explored for their antimalarial properties. A study on the synthesis of 4'-fluoro and 4'-chloro analogues of amodiaquine identified compounds with potent activity against chloroquine-sensitive and resistant parasites, highlighting their potential as antimalarial agents (O’Neill et al., 2009).

Environmental Interaction and Stability

The interaction of fluoroquinolines with environmental factors such as pH has been studied. For instance, the distribution behavior of flumequine, a 4-quinolone antimicrobial, between buffer solutions and Aldrich humic acids was analyzed, highlighting the environmental stability and behavior of these compounds (Lützhøft et al., 2000).

Anticancer Applications

Fluoroquinolones have shown potential in anticancer applications. The 4-acetylantroquinonol B (4-AAQB), a derivative closely related to quinolines, demonstrated significant effects in inhibiting tumor proliferation and attenuating chemoresistance in colorectal carcinoma, suggesting its potential as an anticancer agent (Chang et al., 2015). Additionally, other 4-aminoquinoline derivatives have been synthesized and evaluated for cytotoxic effects on human breast tumor cell lines, indicating their potential as anticancer agents (Zhang et al., 2007).

Synthesis and Modification for Antibacterial Agents

Efforts have been made to synthesize and modify 4-fluoroquinolines to develop new antibiotics, especially to combat drug-resistant bacteria. This includes modifying the C-7 position of ciprofloxacin and norfloxacin, highlighting the continuous evolution in fluoroquinolone-based antibiotics to address resistance (Hryhoriv et al., 2021).

Mechanism of Action

Target of Action

4-Fluoroquinoline, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork . This inhibition of normal enzyme activity disrupts bacterial DNA synthesis, leading to rapid bacterial cell death .

Biochemical Pathways

The fluoroquinolones, including this compound, are the only direct inhibitors of DNA synthesis . By binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV . These complexes block the progress of the replication fork, thereby inhibiting DNA replication .

Pharmacokinetics

Fluoroquinolones are known for their advantageous pharmacokinetic properties, including high oral bioavailability, large volume of distribution, and broad-spectrum antimicrobial activity . These properties result in higher serum concentrations and lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of this compound’s action is the inhibition of bacterial DNA synthesis, leading to rapid bacterial cell death . This is due to the formation of a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by environmental factors. For instance, fluoroquinolones under ultraviolet radiation exposure can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide . These molecules can alter biological systems, generating harmful effects like phototoxicity, photocarcinogenicity, and photoallergy .

Safety and Hazards

The use of fluoroquinolone antibiotics, including 4-Fluoroquinoline, is associated with the risk of disabling, long-lasting, and potentially irreversible side effects . These side effects can involve the nervous system, tendons, muscles, joints, and the central nervous system . Due to these risks, the use of fluoroquinolones is typically reserved for cases where the benefits clearly outweigh the risks .

properties

IUPAC Name

4-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCUJTLKJPQFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192593
Record name Quinoline, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

394-70-7
Record name 4-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroquinoline
Reactant of Route 2
4-Fluoroquinoline
Reactant of Route 3
4-Fluoroquinoline
Reactant of Route 4
4-Fluoroquinoline
Reactant of Route 5
4-Fluoroquinoline
Reactant of Route 6
4-Fluoroquinoline

Q & A

Q1: What is the significance of the position of the fluorine atom in fluoroquinolines regarding their genotoxicity?

A1: Research suggests that the position of the fluorine atom in fluoroquinolines plays a crucial role in their ability to interact with DNA and potentially cause damage. The study found that while 2- and 3-fluoroquinoline did not show significant mutagenic activity, 4-fluoroquinoline, along with 5-, 6-, 7-, and 8-fluoroquinoline, did not induce unscheduled DNA synthesis (UDS) in rat hepatocytes []. This indicates that positions 1-3 in the quinoline ring system, particularly the 4th position, are critical for the genotoxicity of these compounds.

Q2: What is the significance of studying the genotoxicity of compounds like this compound?

A3: Understanding the genotoxicity of chemicals like this compound is crucial for assessing their potential risks to human health and the environment []. Compounds exhibiting genotoxicity can potentially cause mutations in DNA, which may lead to various health problems, including cancer. Therefore, these studies provide valuable insights for developing safer drug candidates and for implementing appropriate safety measures in industrial and research settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.